![molecular formula C18H14N4O5 B13760108 Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- CAS No. 22873-89-8](/img/structure/B13760108.png)
Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-: is a complex organic compound characterized by its azo linkage and nitro group. This compound is notable for its vibrant color and is often used in dye chemistry. Its structure includes a naphthalene ring, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 1-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various azo dyes.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential antimicrobial properties.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the development of sensors and indicators due to its color-changing properties.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage and nitro group. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- Acetamide, N-(2-hydroxyphenyl)-
- Acetamide, N-(2-hydroxy-3,5-dinitrophenyl)-
Comparison:
- Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- is unique due to its naphthalene ring, which provides additional stability and reactivity compared to simpler phenyl derivatives.
- The presence of both hydroxyl and nitro groups in the compound enhances its versatility in chemical reactions, making it more suitable for diverse applications in dye chemistry and material science.
This detailed article provides a comprehensive overview of Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
22873-89-8 |
|---|---|
Fórmula molecular |
C18H14N4O5 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H14N4O5/c1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24/h2-9,24-25H,1H3,(H,19,23) |
Clave InChI |
IIDKVSFYSHLRDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
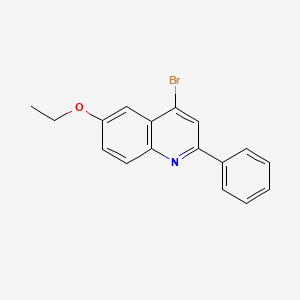
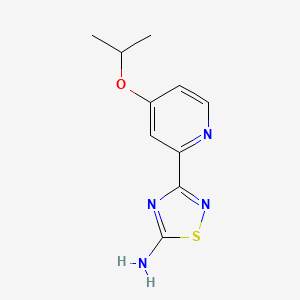
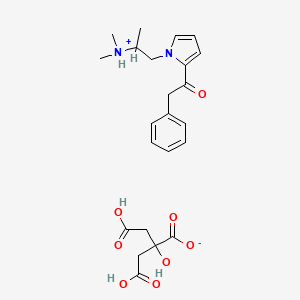


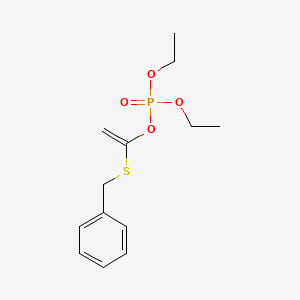
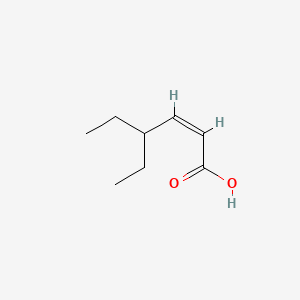
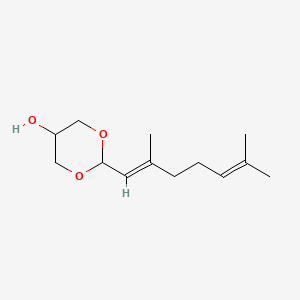
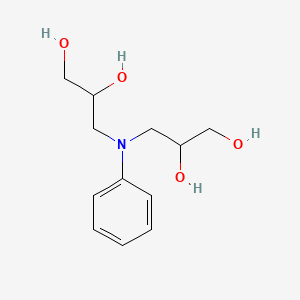
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)

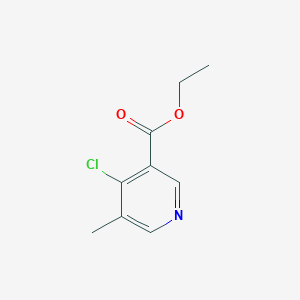
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
